1,2,3,4,6,7,9-七氯二苯并-对-二噁英

描述

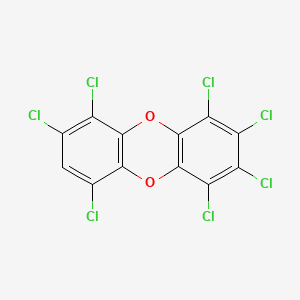

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992)

科学研究应用

MicroRNA 调节

HpCDD 已经被发现通过芳香烃受体 (AHR) 调节 microRNA (miRNA) 表达。 在一项研究中,人肺成纤维细胞暴露于 HpCDD,发现 HpCDD 暴露显著改变了 miRNA 水平 。 这表明 HpCDD 可以用于研究,以了解 miRNAs 在各种生物过程中的作用 .

芳香烃受体激活

HpCDD 已被证明以剂量依赖性方式诱导 AHR 活性 。 这使其成为研究 AHR 功能和调节的宝贵工具,AHR 是一种在人体对某些环境污染物的反应中发挥关键作用的蛋白质 .

环境毒理学

HpCDD 是一种多氯代二苯并二噁英 (PCDD),是一类以其环境持久性和潜在毒性而闻名的化合物 。 因此,HpCDD 通常用于环境毒理学研究,以了解此类化合物对生态系统和人类健康的影响 .

生物标志物研究

部署到开放式焚烧坑现场人员的血清样本中存在 HpCDD 表明,它可以作为暴露于某些环境污染物的生物标志物 。 这可能有助于流行病学研究,调查此类暴露的健康影响 .

有机化学

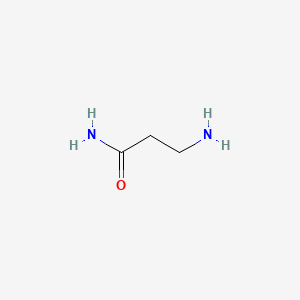

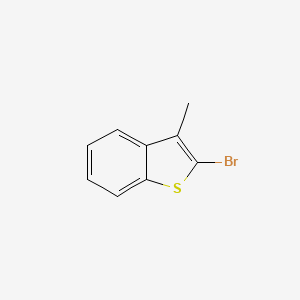

HpCDD 是一种多环杂环有机化合物,包含多个环状结构(两个苯环通过 1,4-二噁英环连接),其中两种不同的元素(碳和氧)是其环的成员 。 这使其成为有机化学研究的重点,特别是在芳香族化合物及其性质的研究中 .

药理学和药物开发

鉴于其与 AHR 相互作用并影响 miRNA 表达的能力,HpCDD 可能用于开发针对这些途径的药物。 然而,这方面需要更多研究 .

作用机制

Biochemical Pathways

The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation , indicating that it affects multiple biochemical pathways.

Pharmacokinetics

The half-life of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is calculated to be 3.6 years . This estimation was based on the analysis of fat tissue biopsies collected with an interval of 28 months from a 14-year-old girl who had been exposed to technical pentachlorophenol for about 2–3 years .

Action Environment

The action, efficacy, and stability of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin can be influenced by environmental factors. For instance, it is mostly a by-product of industrial processes such as the manufacturing of pesticides, bleaching of paper pulp, or combustion processes such as waste incineration . Its solubility in water is 1.9 x 10^-3 mg/L , indicating that its bioavailability and action can be affected by the presence of water in the environment.

生化分析

Biochemical Properties

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin plays a significant role in biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AHR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin, AHR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of phase I and phase II detoxification enzymes, such as cytochrome P450 1A1 (CYP1A1) .

Cellular Effects

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AHR by 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin leads to the induction of CYP1A1, which is involved in the metabolism of xenobiotics. This can result in the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin involves its binding to the AHR, which triggers a cascade of events leading to changes in gene expression. Upon binding to 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin, AHR undergoes a conformational change that allows it to interact with ARNT. The AHR-ARNT complex then binds to XREs in the promoter regions of target genes, leading to the transcriptional activation of detoxification enzymes. This process is crucial for the metabolism and elimination of xenobiotics, but it can also result in the production of toxic metabolites and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin can change over time. The compound has a long half-life, with an estimated half-life of 3.6 years in humans . This prolonged persistence can lead to chronic exposure and long-term effects on cellular function. Studies have shown that hepatic accumulation of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is associated with alterations in several biochemical parameters, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxification enzymes, while at high doses, it can cause toxic effects, such as liver damage and tumor promotion . The threshold effects observed in these studies highlight the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is involved in various metabolic pathways, primarily through its interaction with detoxification enzymes. The induction of CYP1A1 by 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin leads to the metabolism of xenobiotics and the production of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin within cells and tissues are influenced by its lipophilic properties. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It is transported within the body by binding to plasma proteins, which facilitate its distribution to various organs .

Subcellular Localization

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is primarily localized in the cytoplasm, where it interacts with the AHR. Upon binding to the compound, AHR translocates to the nucleus, where it exerts its effects on gene expression. The subcellular localization of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is crucial for its activity and function .

属性

IUPAC Name |

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O2/c13-2-1-3(14)9-10(4(2)15)21-12-8(19)6(17)5(16)7(18)11(12)20-9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJJIBIRZGQFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O2 | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973764 | |

| Record name | 1,2,3,4,6,7,9-Heptachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992) | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58200-70-7 | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58200-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,9-Heptachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D157DW362A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)

![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/new.no-structure.jpg)